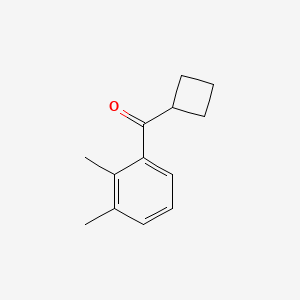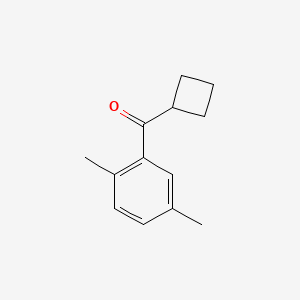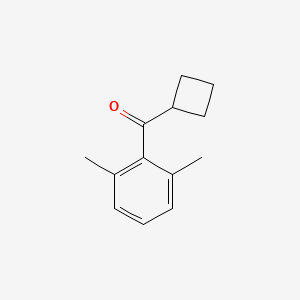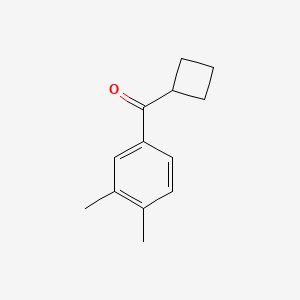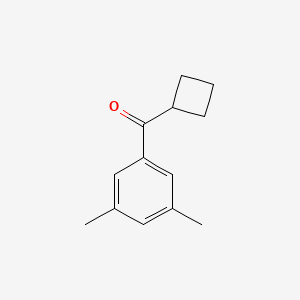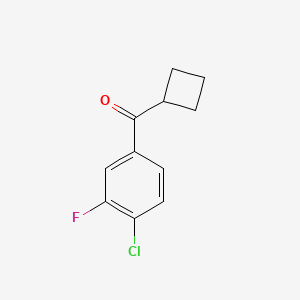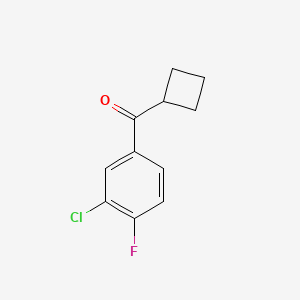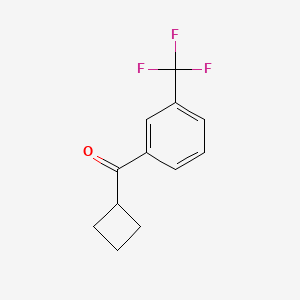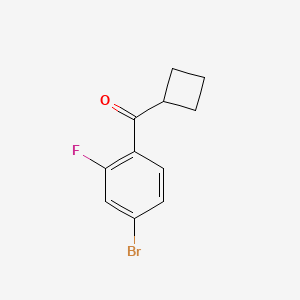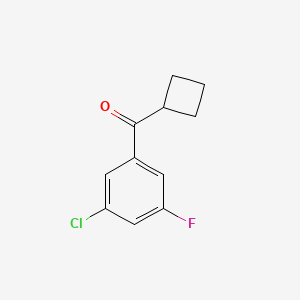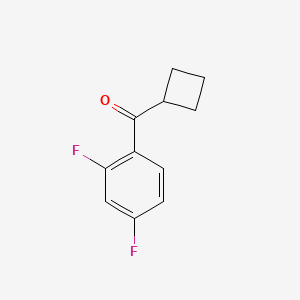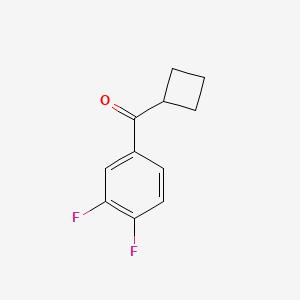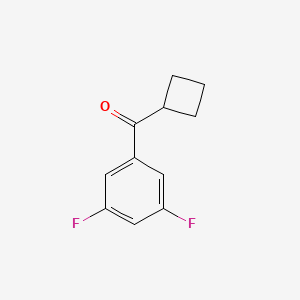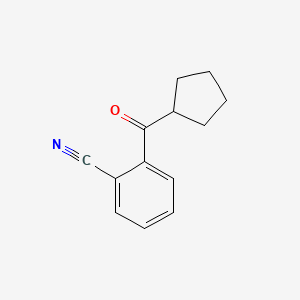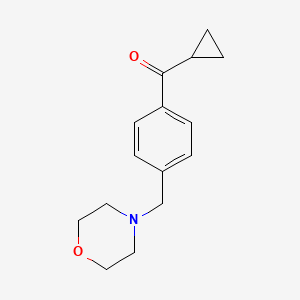
Cyclopropyl 4-(morpholinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl 4-(morpholinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898770-73-5 and a molecular weight of 245.32 . Its linear formula is C15H19NO2 .
Physical And Chemical Properties Analysis
The molecular weight of “Cyclopropyl 4-(morpholinomethyl)phenyl ketone” is 245.32 . Unfortunately, other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Catalysis and Cycloaddition Reactions
- Cyclopropyl phenyl ketone, a close relative of cyclopropyl 4-(morpholinomethyl)phenyl ketone, has been used in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Hydrogen Borrowing Catalysis
- Ortho-disubstituted phenyl and cyclopropyl ketones, which may include compounds like cyclopropyl 4-(morpholinomethyl)phenyl ketone, have been identified as crucial for hydrogen borrowing catalysis, enabling the formation of α-branched ketones (Frost et al., 2015).
Stereospecific Synthesis
- Cyclopropyl ketones are used in stereospecific cyclopropanation and synthesis of cyclopropanecarboxamides and cyclopropyl ketones (Concellón, Rodríguez‐Solla, Méjica, & Blanco, 2007).
Synthetic Precursors
- Doubly activated cyclopropanes, derived from cyclopropyl ketones, serve as precursors for the synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).
Cyclopropane Ring Expansion
- Cyclopropyl ketone is involved in Brønsted acid-mediated intramolecular ring expansion leading to the formation of pentacyclic derivatives (Li et al., 2019).
Cyclization Reactions
- 2-(3-Hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes cyclization, involving structural elements similar to cyclopropyl 4-(morpholinomethyl)phenyl ketone, leads to the formation of quinolin-8-ols (Uchiyama et al., 1998).
Protonation Rates and Stability
- Research on cyclopropylcarbinyl phenyl ketones, which are structurally related, has provided insights into the rates of base-catalyzed isotope exchange and stability of carbanionic centers (Perkins, Peynircoglu, & Smith, 1979).
Morpholino Enamines Chemistry
- Morpholinoenamines derived from cyclopropyl ketones show varied reactivity with different chemical agents, indicating potential in synthetic chemistry (Ferri, Pitacco, & Valentin, 1978).
Enamine Oxidation
- Studies on the oxidation of enamines derived from cyclopropyl ketones have provided insights into reaction mechanisms and product formation (Corbani, Rindonek, & Scolastico, 1973).
Propriétés
IUPAC Name |
cyclopropyl-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWLNNWDEVXWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642662 |
Source


|
| Record name | Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 4-(morpholinomethyl)phenyl ketone | |
CAS RN |
898770-73-5 |
Source


|
| Record name | Cyclopropyl[4-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

